[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride
Description
The compound [(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride is a spirocyclic amine hydrochloride featuring a fused chromene (benzopyran) ring and a cyclopropane moiety. The stereochemistry (1'R,4S) is critical for its spatial orientation, which influences molecular interactions and biological activity. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c13-8-9-7-12(9)5-6-14-11-4-2-1-3-10(11)12;/h1-4,9H,5-8,13H2;1H/t9-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNZCWIJSZTCS-PKKHVXKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C13CC3CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@@]13C[C@H]3CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride is a spirocyclic compound with significant biological activity, particularly as an antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has been studied for its potential therapeutic applications in various medical conditions, including pain management and inflammation.
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN
- Molecular Weight : 227.7 g/mol
- CAS Number : 1807901-36-5
The primary mechanism of action for this compound involves its role as an EP4 receptor antagonist. By inhibiting the EP4 receptor, it can modulate various physiological responses related to pain and inflammation. This receptor is part of the prostaglandin signaling pathway, which is crucial in mediating inflammatory processes.
Antagonistic Effects on EP4 Receptors
Research indicates that this compound effectively blocks the EP4 receptor's activity. This antagonism has been linked to:
- Analgesic Effects : Reduction in pain perception.
- Anti-inflammatory Effects : Diminished inflammatory responses in various models.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Pain Management :
- Inflammation Models :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its antagonistic activity against specific biological targets. For instance, it has shown promise in inhibiting certain enzymes linked to disease pathways, making it a candidate for further pharmaceutical development .
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. Studies have demonstrated that related structures possess antibacterial and antifungal activities comparable to established antimicrobial agents. The minimum inhibitory concentration (MIC) values for these compounds suggest their effectiveness against various pathogens .
Molecular docking studies have been utilized to elucidate the binding interactions of the compound with target proteins. These studies help in understanding the mechanism of action and optimizing the compound for enhanced efficacy . The compound's ability to interact with specific receptors may lead to the development of new therapeutic strategies for diseases such as cancer or infectious diseases.
Case Study 1: Antimicrobial Screening
A study investigated the antimicrobial efficacy of a related spirocyclic compound against several Gram-positive and Gram-negative bacteria as well as fungi. The results showed promising antimicrobial activity with an inhibition zone diameter ranging from 16 to 26 mm. The study also assessed the minimum bactericidal concentration (MBC) and minimum fungicidal concentration (MFC), confirming the compound's potential as an effective antimicrobial agent .
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing derivatives of the spirocyclic compound through various chemical reactions. Techniques such as X-ray crystallography were employed to confirm the structural integrity of synthesized compounds, providing insights into their potential biological activities . This research underscores the importance of chemical synthesis in developing new therapeutic agents.
Comparative Data Table
| Property/Activity | Compound Type | Observed Effect |
|---|---|---|
| Antimicrobial Activity | Spirocyclic Compound | Effective against multiple bacterial strains |
| Binding Affinity | Molecular Docking Studies | High affinity for targeted receptors |
| Synthetic Accessibility | Organic Synthesis Methods | Various synthetic routes explored |
| Therapeutic Potential | Pharmaceutical Research | Candidates for drug development in infectious diseases |
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Anticancer Potential: Spiro[indoline-3,4-piperidine] derivatives () show anticancer activity, suggesting that the target compound’s chromene-cyclopropane scaffold may similarly interact with biological targets like kinases or DNA repair enzymes.
- Stereochemical Sensitivity : The commercial prevalence of the 4R diastereomer over the 4S isomer implies that stereochemistry significantly impacts synthesis feasibility or demand, possibly due to unstated efficacy or toxicity profiles .
- Spirocyclic Advantages : Cyclopropane’s ring strain may confer rigidity, improving target binding compared to larger rings (e.g., cyclopentane in ), though this requires experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclopropanation : Formation of the spiro-cyclopropane ring via [2+1] cycloaddition or alkylidene transfer reactions under controlled conditions (e.g., low temperature, inert atmosphere) .
- Amine Functionalization : Introduction of the methanamine group via reductive amination or nucleophilic substitution, followed by HCl salt formation to improve stability .
- Purification : Column chromatography or recrystallization to achieve >98% purity, verified by HPLC and NMR .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., distinguishing 1'R,4S configuration) and spiro-ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for CHClN).
- X-ray Crystallography : For unambiguous determination of spirocyclic geometry and hydrogen bonding patterns in the hydrochloride salt .
Q. What solvents or co-solvents are suitable for solubilizing this compound in biological assays?
- Methodological Answer : While solubility data is limited, preliminary protocols suggest:
- Primary Solvent : DMSO (10–50 mM stock solutions) .
- Co-solvents : Ethanol or PBS buffer (pH 7.4) for dilution, ensuring final DMSO concentration ≤1% to avoid cytotoxicity .
- Sonication : Brief sonication (10–15 min) to enhance dissolution in aqueous buffers .
Advanced Research Questions
Q. How does the stereochemical configuration (1'R,4S) influence biological activity or receptor binding?
- Methodological Answer :
- Comparative Studies : Synthesize enantiomers (e.g., 1'S,4R) and assess activity in receptor-binding assays (e.g., GPCRs or ion channels) using radioligand displacement or calcium flux assays .
- Molecular Docking : Perform in silico docking (AutoDock Vina, Schrödinger) to compare binding poses of enantiomers with target proteins, leveraging crystallographic data from related spiro compounds .
- Pharmacokinetics : Evaluate metabolic stability (e.g., liver microsomes) to identify stereospecific degradation pathways .
Q. What strategies mitigate instability of the spiro-cyclopropane ring under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests at varying pH (1–10) to identify labile bonds. Use LC-MS to monitor decomposition products .
- Formulation Optimization : Encapsulation in liposomes or cyclodextrins to shield the cyclopropane ring from hydrolytic cleavage .
- Thermal Analysis : TGA/DSC to determine decomposition thresholds and guide storage conditions (e.g., −20°C under argon) .
Q. How can computational modeling predict interactions between this compound and neurological targets?
- Methodological Answer :
- Target Selection : Prioritize targets (e.g., NMDA receptors, monoamine transporters) based on structural analogs (e.g., arylcyclohexylamines in ) .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and key residue interactions (e.g., hydrogen bonding with GluN2B subunit) .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC values .
Q. How to resolve contradictions in reported solubility or purity data for this compound?
- Methodological Answer :
- Reproducibility Protocols : Standardize solvent systems (e.g., DMSO lot consistency) and use coulometric Karl Fischer titration for water content adjustment .
- Batch Analysis : Compare certificates of analysis (COA) from multiple suppliers (e.g., PubChem, GLPBIO) and validate via independent QC (e.g., H NMR integration) .
- Collaborative Studies : Share raw data (HPLC chromatograms, NMR spectra) via open-access platforms to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
